![molecular formula C25H30N4O4S B2565676 N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-34-4](/img/no-structure.png)
N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity Research has shown that quinazolinone derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor effects with certain compounds displaying 1.5–3.0-fold more potency compared to the control 5-FU. These compounds showed selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, suggesting their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity Quinazolinone derivatives have also been evaluated for their antimicrobial activity. A study highlighted the synthesis of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives and their testing against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. The results indicated promising antimicrobial activity, which could be leveraged for developing new antimicrobial agents (R. Al-Salahi et al., 2013).
Anticonvulsant Activity Further, quinazolinone derivatives have been explored for their anticonvulsant properties. A study by J. F. Wolfe et al. (1990) synthesized and evaluated the anticonvulsant activity of 4(3H)-quinazolinones structurally related to methaqualone. The screening revealed compounds with promising anticonvulsant activity, highlighting the potential of quinazolinone derivatives in the development of new anticonvulsant drugs (J. F. Wolfe et al., 1990).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of two key starting materials: N-ethyl-3-methylaniline and 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid. The N-ethyl-3-methylaniline is first reacted with propyl bromide to form N-ethyl-3-methylpropylaniline. This intermediate is then reacted with 3-chloropropionyl chloride to form N-[3-(N-ethyl-3-methylanilino)propyl]anilide. The 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid is then reacted with butylamine to form 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide. Finally, the two intermediates are reacted together to form the desired compound.", "Starting Materials": [ "N-ethyl-3-methylaniline", "Propyl bromide", "3-chloropropionyl chloride", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid", "Butylamine" ], "Reaction": [ "N-ethyl-3-methylaniline + Propyl bromide -> N-ethyl-3-methylpropylaniline", "N-ethyl-3-methylpropylaniline + 3-chloropropionyl chloride -> N-[3-(N-ethyl-3-methylanilino)propyl]anilide", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid + Butylamine -> 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide", "N-[3-(N-ethyl-3-methylanilino)propyl]anilide + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide -> N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] } | |
CAS-Nummer |
688054-34-4 |
Produktname |
N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Molekularformel |
C25H30N4O4S |
Molekulargewicht |
482.6 |
IUPAC-Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C25H30N4O4S/c1-3-28(18-8-4-7-17(2)13-18)11-6-10-26-23(30)9-5-12-29-24(31)19-14-21-22(33-16-32-21)15-20(19)27-25(29)34/h4,7-8,13-15H,3,5-6,9-12,16H2,1-2H3,(H,26,30)(H,27,34) |
InChI-Schlüssel |
CZKPJIIKPSTQKM-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC(=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



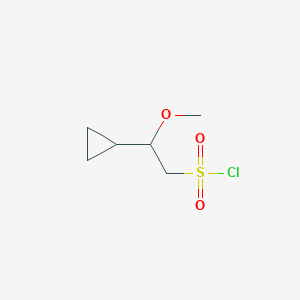
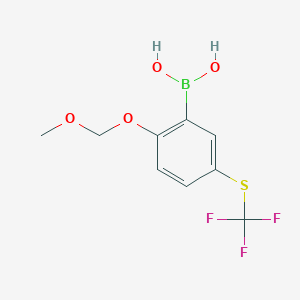
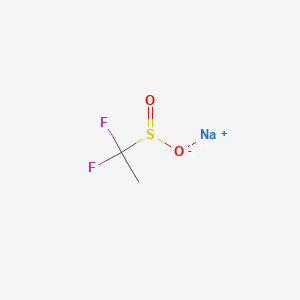
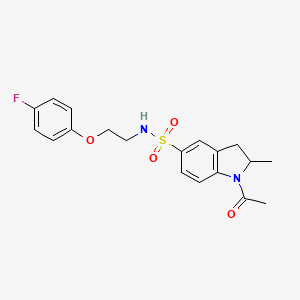
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2565602.png)
![3-Bromo-4-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2565603.png)
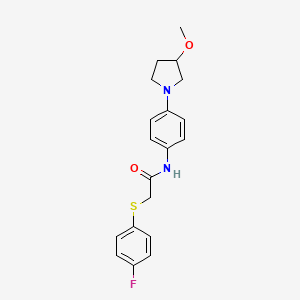
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2565605.png)


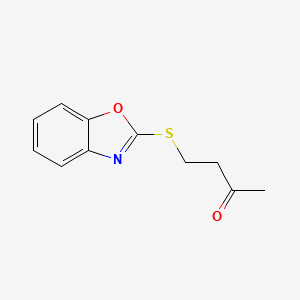
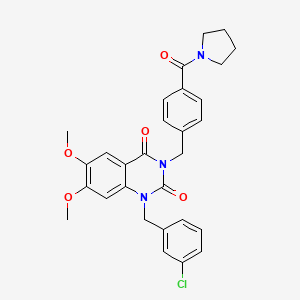
![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)